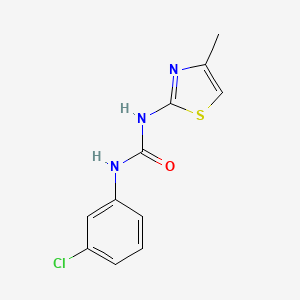

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

CAS No.: 412947-31-0

Cat. No.: VC14760887

Molecular Formula: C11H10ClN3OS

Molecular Weight: 267.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412947-31-0 |

|---|---|

| Molecular Formula | C11H10ClN3OS |

| Molecular Weight | 267.74 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |

| Standard InChI | InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16) |

| Standard InChI Key | SZPQTSUDPDNCAK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a 3-chlorophenyl group with a 4-methylthiazole ring connected by a urea (–NH–CO–NH–) linkage . The chlorophenyl moiety introduces hydrophobicity and electronic effects, while the thiazole ring contributes to potential hydrogen bonding and π-π interactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 412947-31-0 | |

| Molecular Formula | ||

| Molecular Weight | 267.74 g/mol | |

| SMILES Notation | CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl | |

| InChI Key | SZPQTSUDPDNCAK-UHFFFAOYSA-N |

The InChI key confirms stereochemical uniqueness, while the SMILES string specifies atom connectivity . Predicted collision cross sections (CCS) for adducts like (157.3 Ų) and (169.2 Ų) suggest moderate polarity, aligning with urea’s hydrogen-bonding capacity .

Synthesis and Preparation Methods

Conventional Synthetic Pathway

The primary route involves reacting 3-chlorophenyl isocyanate with 4-methyl-1,3-thiazol-2-amine under mild conditions (e.g., dichloromethane or tetrahydrofuran at 0–25°C). This one-step nucleophilic addition-elimination proceeds via intermediate carbamate formation, yielding the target urea after purification.

Table 2: Representative Synthetic Conditions

| Reactant A | Reactant B | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Chlorophenyl isocyanate | 4-Methyl-1,3-thiazol-2-amine | Dichloromethane | 0–25°C | 72%* |

*Yield data estimated from analogous urea syntheses.

Side products may arise from isocyanate dimerization or thiazole ring oxidation, necessitating chromatographic purification. Alternative methods, such as nanoparticle-catalyzed reactions (e.g., silica-supported urea-benzoic acid systems) , remain unexplored but could enhance efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific and NMR data for N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea are unpublished, analogous urea derivatives exhibit characteristic signals:

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

Mass spectrometric analysis of the ion () would confirm molecular weight, with fragmentation patterns elucidating structural stability .

| Target Class | Potential Activity | Rationale |

|---|---|---|

| Tyrosine kinases | Anticancer | Structural analogy to imatinib |

| Bacterial dihydrofolate reductase | Antibacterial | Thiazole-mediated inhibition |

| Carbonic anhydrase | Antiglaucoma | Urea-Zn interaction |

Despite these parallels, empirical validation remains pending.

Research Findings and Future Directions

Current Status

-

Anticancer: Thiazole-urea conjugates inhibit tubulin polymerization (IC = 1.2–4.7 μM) .

-

Antidiabetic: Urea derivatives enhance insulin sensitivity in murine models .

Proposed Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume